molecular formula C9H7NS B075626 p-Vinylphenyl isothiocyanate CAS No. 1520-20-3

p-Vinylphenyl isothiocyanate

Cat. No.: B075626
CAS No.: 1520-20-3
M. Wt: 161.23 g/mol
InChI Key: VLYLPZIBVLBOLH-UHFFFAOYSA-N
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Description

p-Vinylphenyl isothiocyanate: is an organic compound with the molecular formula C9H7NS . It is a derivative of phenyl isothiocyanate, where a vinyl group is attached to the para position of the phenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and applications.

Mechanism of Action

Target of Action

Isothiocyanates (ITCs), including p-Vinylphenyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes and proteins involved in antioxidant response . These targets play a crucial role in various biological processes, including metabolism and cellular defense mechanisms.

Mode of Action

The interaction of this compound with its targets leads to various changes in cellular processes. For instance, the compound’s interaction with CYP enzymes can influence the metabolism of various substances within the cell . Additionally, by interacting with proteins involved in antioxidant response, this compound can enhance the cell’s ability to neutralize harmful free radicals .

Biochemical Pathways

This compound affects several biochemical pathways. It influences the activity of CYP enzymes, which are involved in the metabolism of various endogenous and exogenous substances . Furthermore, it modulates proteins involved in antioxidant response, thereby affecting the cellular defense mechanisms against oxidative stress .

Pharmacokinetics

It is known that itcs are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation . These processes can impact the bioavailability of this compound.

Result of Action

The action of this compound at the molecular and cellular levels leads to various effects. By modulating the activity of CYP enzymes and proteins involved in antioxidant response, it can influence cellular metabolism and defense mechanisms . These changes can have various downstream effects, including potential chemopreventive effects .

Comparison with Similar Compounds

Uniqueness: p-Vinylphenyl isothiocyanate is unique due to the presence of the vinyl group, which allows it to participate in both substitution and addition reactions. This dual reactivity makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1-ethenyl-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-8-3-5-9(6-4-8)10-7-11/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYLPZIBVLBOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164930
Record name p-Vinylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520-20-3
Record name p-Vinylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Vinylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1520-20-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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